molecular formula C15H15NO3 B2860276 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol CAS No. 329779-38-6

2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol

Cat. No.: B2860276
CAS No.: 329779-38-6
M. Wt: 257.289
InChI Key: ZETHTGJGKKWXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol is a complex organic compound that features a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate amines and phenolic compounds under controlled conditions. The reaction often requires catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-13-4-2-1-3-11(13)10-16-12-5-6-14-15(9-12)19-8-7-18-14/h1-6,9,16-17H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETHTGJGKKWXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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